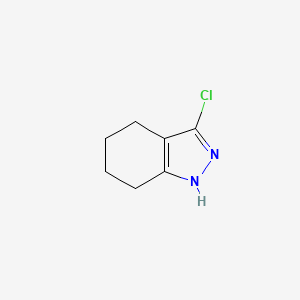

3-Chloro-4,5,6,7-tetrahydro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNWEGJBZDQEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4,5,6,7 Tetrahydro 1h Indazole and Its Analogues

Cyclization Reactions for Tetrahydroindazole (B12648868) Core Formation

The construction of the 4,5,6,7-tetrahydro-1H-indazole core is a critical first step and is typically achieved through cyclization reactions that form the pyrazole (B372694) ring fused to a cyclohexane (B81311) ring.

Hydrazine-Based Cyclocondensation with Cycloalkanones

A primary and classical method for forming the tetrahydroindazole skeleton is the cyclocondensation reaction between a hydrazine (B178648) derivative and a suitably functionalized cyclohexanone (B45756). This approach, analogous to the Knorr pyrazole synthesis, involves the reaction of hydrazine with a 1,3-dicarbonyl equivalent on a cyclohexane ring. beilstein-journals.org A common strategy utilizes a 2-(hydroxymethylene)cyclohexanone or a 2-acetylcyclohexanone (B32800) as the starting material. The reaction with hydrazine hydrate (B1144303) proceeds via condensation, followed by cyclization and dehydration to yield the 4,5,6,7-tetrahydro-1H-indazole ring system. researchgate.net The use of microwave irradiation has been shown to improve yields and significantly shorten reaction times, presenting a greener and more efficient alternative to conventional heating. researchgate.net

Condensation of Cyclohexanone-2-carboxylic Acid Esters with Hydrazines

Another effective strategy involves the condensation of a β-ketoester, specifically an ester of cyclohexanone-2-carboxylic acid (such as ethyl 2-oxocyclohexanecarboxylate), with hydrazine. This reaction leads to the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to yield 4,5,6,7-tetrahydro-1H-indazol-3-one (also known as hexahydroindazolone). This indazolone is a crucial precursor for the subsequent chlorination step to produce the target compound. The reaction is typically carried out by heating the reactants, often in a solvent like ethanol.

Strategies Utilizing α,β-Unsaturated Ketones

The synthesis of the tetrahydroindazole core can also be achieved using α,β-unsaturated ketones derived from cyclohexanone. This method involves a Michael addition of hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent oxidation or tautomerization to form the stable pyrazole ring. beilstein-journals.org For instance, the reaction of 2-cyclohexenone with hydrazine can lead to the formation of the tetrahydroindazole scaffold. This approach allows for a variety of substituents on the cyclohexane ring, offering a versatile route to diverse analogues.

Targeted Halogenation and Chlorination Strategies for the Indazole Nucleus

Once the 4,5,6,7-tetrahydro-1H-indazole or its corresponding indazolone precursor is synthesized, the next critical step is the introduction of a chlorine atom at the 3-position of the indazole ring.

Chlorination of Hexahydroindazolones using Phosphoryl Chloride

The most direct and widely used method for the synthesis of 3-chloro-4,5,6,7-tetrahydro-1H-indazole is the chlorination of 4,5,6,7-tetrahydro-1H-indazol-3-one. This transformation is effectively accomplished using a strong chlorinating agent, with phosphoryl chloride (POCl₃) being the reagent of choice. researchgate.netresearchgate.net The reaction involves heating the indazolone in excess phosphoryl chloride, which acts as both the reagent and the solvent. researchgate.net The hydroxyl group of the tautomeric form of the indazolone is converted into a chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the 3-chloro product. Careful quenching of the reaction mixture with ice water is necessary to hydrolyze the excess POCl₃ and precipitate the final product. researchgate.net The use of an organic base, such as pyridine (B92270) or N,N-diisopropylethylamine, can also be employed to facilitate the reaction. nih.gov

Table 1: Comparison of Chlorination Conditions

| Starting Material | Reagent | Base | Temperature | Reaction Time | Outcome |

|---|---|---|---|---|---|

| 4,5,6,7-Tetrahydro-1H-indazol-3-one | POCl₃ (excess) | None | Reflux | 4-10 hours | This compound |

| 4,5,6,7-Tetrahydro-1H-indazol-3-one | POCl₃ / PCl₅ (3:1) | None | Reflux | 8-10 hours | This compound |

| Hydroxy-heterocycle | POCl₃ (equimolar) | Pyridine | 140-160 °C | 2 hours | Chlorinated heterocycle |

Direct Halogenation Methods (e.g., Electrophilic Substitution)

While the chlorination of the indazolone is the most common route, direct halogenation of the pre-formed 4,5,6,7-tetrahydro-1H-indazole ring is another potential strategy. This would typically involve an electrophilic substitution reaction. However, direct chlorination of the indazole nucleus can be challenging due to issues with regioselectivity, and it often requires harsh conditions. nih.gov Alternative halogenating agents like N-chlorosuccinimide (NCS) could be explored, but these methods are less frequently reported for this specific substrate compared to the robust POCl₃-mediated chlorination of the corresponding indazolone. researchgate.net The reactivity of the indazole ring towards electrophiles is influenced by the substituents present, and the electron-rich nature of the pyrazole ring generally directs substitution. However, for the synthesis of the 3-chloro derivative, the indazolone route remains the more reliable and higher-yielding method.

Catalytic Approaches in Indazole Synthesis

Catalysis provides a powerful tool for the construction of the indazole nucleus, offering pathways with high efficiency and selectivity. bohrium.combenthamdirect.com Modern synthetic chemistry has seen a significant shift towards catalyst-based approaches, which have enabled the creation of a diverse range of indazole derivatives. bohrium.combenthamdirect.com

Transition Metal-Mediated Cyclizations (e.g., Copper(I), Palladium Catalysis)

Transition-metal catalysis is a cornerstone for constructing complex molecular architectures, and its application in indazole synthesis has been extensively explored. nih.gov Palladium and copper catalysts, in particular, have proven to be highly effective for facilitating the key C-N and N-N bond-forming reactions required for indazole ring formation. bohrium.combenthamdirect.com

Palladium Catalysis: Palladium-catalyzed reactions are among the most efficient methods for forming C-N bonds, a critical step in many indazole syntheses. nih.gov The Buchwald-Hartwig amination, for instance, has been adapted for the intramolecular cyclization of 2-halobenzophenone tosylhydrazones to yield indazole cores under mild conditions. nih.gov This methodology is notable for its tolerance of a wide array of functional groups. nih.gov Similarly, the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones is a well-established route to 1-aryl-1H-indazoles. acs.org The choice of ligand, such as rac-BINAP or DPEphos, is often critical for achieving high yields. acs.org Another prominent palladium-catalyzed method is the Suzuki–Miyaura cross-coupling, which is highly effective for creating C-C bonds to functionalize the indazole scaffold, for example, by coupling bromo-indazoles with various organoboronic acids. rsc.orgnih.gov

Copper(I) Catalysis: As a more economical alternative to palladium, copper catalysis has gained significant traction. tandfonline.com Copper(I)-catalyzed intramolecular amination reactions provide an efficient pathway for the synthesis of 1-aryl-1H-indazoles from arylhydrazones. tandfonline.com These reactions typically employ a simple catalyst system, such as copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline, and a base in a suitable solvent. tandfonline.com Copper catalysts are also effective in one-pot, three-component reactions. For example, the synthesis of 2H-indazoles can be achieved from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using copper(I) oxide nanoparticles (Cu₂O-NP) as the catalyst. organic-chemistry.org This approach is lauded for its operational simplicity and broad substrate scope. organic-chemistry.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(dba)₂ / rac-BINAP, Cs₂CO₃ | Arylhydrazones of 2-bromobenzaldehydes | Intramolecular Amination | Good to high yields; ligand-dependent efficiency. | acs.org |

| PdCl₂(dppf)·DCM, K₂CO₃ | Bromo-indazole, Boronic acid | Suzuki–Miyaura Coupling | Effective for C-C bond formation on the indazole core. | rsc.org |

| CuI / 1,10-phenanthroline, KOH | Arylhydrazones | Intramolecular Amination | Economical alternative to palladium; high yields. | tandfonline.com |

| Cu₂O-NP | 2-bromobenzaldehydes, primary amines, sodium azide | One-pot, Three-component | Ligand-free conditions; use of green solvent (PEG 300). | organic-chemistry.org |

Acid/Base Catalysis in Condensation Reactions

Acid and base catalysis plays a fundamental role in the synthesis of the tetrahydroindazole core, primarily by promoting the initial condensation reaction between a 1,3-dicarbonyl compound (like a substituted cyclohexanedione) and a hydrazine derivative. This step is crucial for forming the hydrazone intermediate that subsequently cyclizes to the pyrazole ring.

Acid Catalysis: Brønsted acids are often employed to activate the carbonyl group of the dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazine. nih.gov This acid-catalyzed activation facilitates the formation of the C=N bond of the hydrazone. nih.gov For instance, ammonium (B1175870) chloride (NH₄Cl) has been used as a mild acid catalyst in an eco-friendly grinding protocol to synthesize 1-H-indazole derivatives from ortho-hydroxybenzaldehydes and hydrazine hydrate in ethanol. samipubco.com

Metal-Free Synthetic Methodologies

Concerns over the cost and potential toxicity of residual transition metals in pharmaceutical products have spurred the development of metal-free synthetic routes. These methods offer cleaner and often more sustainable alternatives for indazole synthesis. rsc.org

One notable approach involves the synthesis of 1H-indazoles from o-aminobenzoximes. nih.gov This method relies on the selective activation of the oxime group using methanesulfonyl chloride in the presence of triethylamine. nih.govresearchgate.net The subsequent intramolecular cyclization proceeds under very mild conditions (0-23 °C) and provides the desired indazoles in good to excellent yields. nih.gov Another innovative metal-free strategy utilizes visible light to induce a deoxygenative cyclization of o-carbonyl azobenzene, yielding 2H-indazoles. rsc.org This photochemical method is environmentally benign and exhibits a wide substrate scope. rsc.org Furthermore, [3+2] cycloaddition reactions between arynes and diazo compounds or hydrazones provide a direct route to the indazole skeleton without the need for a metal catalyst. organic-chemistry.orgorgsyn.org

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules like this compound. The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials. bohrium.comrsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a key technology in green chemistry. researchgate.net The use of microwave irradiation to heat reaction mixtures can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes. researchgate.netyoutube.com This is attributed to the efficient and direct heating of the solvent and reactants.

For the synthesis of tetrahydroindazoles, microwave irradiation has been shown to improve product yields and shorten reaction times compared to conventional heating methods. researchgate.net This technique is particularly effective for condensation and cyclization reactions. The reduced energy consumption and potential for solvent-free reactions further enhance its green credentials. researchgate.net

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Biginelli Condensation (Tetrahydropyrimidines) | Conventional | 5 hours | Lower | foliamedica.bg |

| Biginelli Condensation (Tetrahydropyrimidines) | Microwave | 22-24 minutes | Higher | foliamedica.bg |

| Tetrahydroindazole Synthesis | Conventional (Reflux) | Longer | Good | researchgate.net |

| Tetrahydroindazole Synthesis | Microwave | Shorter | Improved | researchgate.net |

Solvent Considerations and Reaction Efficiency Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of benign solvents or, ideally, the elimination of solvents altogether. bohrium.com In indazole synthesis, researchers have explored various strategies to minimize the use of hazardous organic solvents.

The use of greener solvents like polyethylene (B3416737) glycol (PEG) has been reported for copper-catalyzed indazole synthesis, offering a less toxic reaction medium. organic-chemistry.org Another approach is the replacement of commonly used toxic solvents, such as toluene, with bio-based alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to improve reaction yields in some cases. nih.gov Solvent-free, or "neat," reaction conditions, often coupled with microwave heating or grinding techniques, represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. samipubco.comresearchgate.net Optimizing reaction efficiency also involves selecting catalysts and conditions that allow for high conversion rates and yields, thereby minimizing the formation of byproducts and simplifying purification processes. bohrium.com

Synthesis of Specific Substituted 4,5,6,7-tetrahydro-1H-indazole Derivatives

The synthesis of specifically substituted 4,5,6,7-tetrahydro-1H-indazole derivatives often involves multi-step reaction sequences, beginning with the construction of a suitable cyclohexanone precursor followed by cyclization with a hydrazine derivative to form the core bicyclic system. Subsequent modifications can be made to introduce a variety of functional groups at different positions of the tetrahydroindazole ring.

One notable approach involves the synthesis of curcumin (B1669340) analogues featuring the 4,5,6,7-tetrahydro-3aH-indazole scaffold. These compounds are prepared through the condensation of a 3-(dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole intermediate with various benzaldehyde (B42025) derivatives. japsonline.com The reactions are typically carried out in glacial acetic acid at reflux temperatures. japsonline.com This method allows for the introduction of different substituted benzylidene moieties at the C7-position of the tetrahydroindazole ring. japsonline.com Detailed findings for the synthesis of these analogues are presented in Table 1.

Another versatile strategy focuses on the synthesis of derivatives substituted at the 5-position. This can be achieved by starting with a 5-oxo-4,5,6,7-tetrahydro-1H-indazole derivative, which is then subjected to reductive amination. nih.gov For instance, N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can be reacted with various primary amines to yield a range of 5-amino substituted analogues. nih.gov This method provides a pathway to compounds with diverse functionalities, such as (4-fluorobenzyl)amino and (2,4-dimethoxybenzyl)amino groups. nih.gov Table 2 summarizes the synthesis of several such derivatives.

Furthermore, the tetrahydroindazole core is a key structural motif in the development of specific enzyme inhibitors. For example, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK) was developed based on a tetrahydroindazole scaffold. nih.gov The synthesis of N-(1-(3-(dimethylamino)-1-phenylpropyl)-1H-pyrazol-4-yl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide highlights the utility of this chemical structure in medicinal chemistry. nih.gov This complex molecule features significant substitutions on both the indazole nitrogen and the 3-position carboxamide group, demonstrating the adaptability of synthetic routes to create highly functionalized derivatives. nih.gov

Table 1: Synthesis of Curcumin-Analogue 4,5,6,7-Tetrahydro-3aH-indazole Derivatives japsonline.com

| Compound Name | Starting Materials | Key Reagents/Conditions | Yield (%) |

| 4-([(7E)-3-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3aH-indazol-7-ylidene]methyl)-2-methoxyphenol | 3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole, Vanillin | Glacial Acetic Acid, Reflux | 35.2 |

| (7E)-3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-3aH-indazole | 3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole, p-methoxybenzaldehyde | Glacial Acetic Acid, Reflux | 74.3 |

| (7E)-3-(3,4-dimethoxyphenyl)-7-(3,4-dimethoxybenzylidene)-4,5,6,7-tetrahydro-3aH-indazole | 3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole, 3,4-dimethoxybenzaldehyde | Glacial Acetic Acid, Reflux | 56.1 |

Table 2: Synthesis of 5-Amino-Substituted 4,5,6,7-Tetrahydro-1H-indazole Derivatives via Reductive Amination nih.gov

| Compound Name | Starting Material | Key Reagents | Yield (%) |

| 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | 4-Fluorobenzylamine | 53 |

| 5-((2,4-dimethoxybenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | 2,4-dimethoxybenzylamine | 47 |

Chemical Reactivity and Functionalization of the 3 Chloro 4,5,6,7 Tetrahydro 1h Indazole System

Electrophilic Substitution Reactions on the Tetrahydro Ring

Detailed experimental studies specifically documenting electrophilic substitution reactions, such as halogenation and nitration, on the saturated carbocyclic portion of 3-Chloro-4,5,6,7-tetrahydro-1H-indazole are not extensively reported in the reviewed literature. However, the reactivity of the tetrahydro ring can be inferred from the general principles of cycloalkane chemistry. The carbons of the tetrahydro ring are sp³-hybridized and generally less susceptible to electrophilic attack compared to aromatic systems. Reactions at these positions would likely require harsh conditions and the use of potent electrophiles, potentially leading to a mixture of products and aromatization of the six-membered ring.

Halogenation Reactions

Direct electrophilic halogenation on the saturated carbocyclic ring of this compound is not a commonly described transformation. Such reactions on cycloalkanes typically proceed via radical mechanisms rather than electrophilic pathways.

Nitration Reactions

Similarly, the nitration of the tetrahydro ring of this compound via electrophilic substitution is not well-documented. Nitration of saturated hydrocarbons is generally a challenging transformation, often requiring aggressive reagents and leading to complex product mixtures. masterorganicchemistry.com

Transformations Involving the Indazole Nitrogen Atoms

The two nitrogen atoms of the indazole ring are primary sites for functionalization due to their nucleophilic character. N-alkylation and N-acylation are common reactions, with the regioselectivity of these transformations being a key consideration.

N-Alkylation and N-Acylation Reactions

The alkylation and acylation of N-unsubstituted indazoles can lead to a mixture of N-1 and N-2 isomers. The ratio of these products is influenced by several factors, including the nature of the substituent at the C-3 position, the electrophile used, the base, and the solvent. beilstein-journals.orgnih.gov

In the case of this compound, the presence of the electron-withdrawing chloro group at the C-3 position is expected to influence the regioselectivity of N-alkylation and N-acylation. Generally, electron-withdrawing groups at the C-3 position tend to favor the formation of the N-1 isomer under thermodynamic control, as the N-1 tautomer is typically more stable. beilstein-journals.org However, kinetic control can sometimes lead to the N-2 isomer. researchgate.net

A study on the related 1,5,6,7-tetrahydro-4H-indazol-4-one system showed that acylation and alkylation reactions can produce a mixture of N-1 and N-2 isomers, with the ratio often favoring one form depending on the specific reagents and conditions. nih.gov This suggests that for this compound, a careful selection of reaction conditions would be crucial to achieve regioselective functionalization at the nitrogen atoms.

Table 1: Factors Influencing N-Alkylation/Acylation Regioselectivity in Indazoles

| Factor | Influence on Regioselectivity (N-1 vs. N-2) |

| Substituent at C-3 | Electron-withdrawing groups generally favor N-1 substitution. beilstein-journals.org |

| Electrophile | The nature and steric bulk of the alkylating or acylating agent can affect the product ratio. |

| Base | The choice of base (e.g., NaH, K₂CO₃) can influence the position of deprotonation and subsequent reaction. nih.gov |

| Solvent | The polarity of the solvent can impact the stability of the intermediate anions and the transition states, thereby affecting the isomer ratio. |

Quaternization Studies

Reactions at the C-Cl Bond and Other Carbon Centers

The chlorine atom at the C-3 position of the indazole ring is a key functional handle, enabling a variety of transformations, most notably nucleophilic substitution reactions.

The C-Cl bond in 3-chloroindazoles is susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is enhanced by the electron-deficient nature of the pyrazole (B372694) ring. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion to introduce new functional groups at the C-3 position.

For instance, a study on 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide demonstrated its reaction with various aniline (B41778) derivatives, where the aniline acts as a nucleophile to displace the C-3 chloro group. researchgate.net This indicates that the C-Cl bond in a similarly substituted indazole core is reactive towards nucleophilic attack. It is therefore highly probable that this compound will undergo similar nucleophilic aromatic substitution reactions at the C-3 position.

Table 2: Potential Nucleophilic Substitution Reactions at the C-3 Position

| Nucleophile | Product Type |

| Amines (R-NH₂) | 3-Amino-4,5,6,7-tetrahydro-1H-indazoles |

| Alkoxides (R-O⁻) | 3-Alkoxy-4,5,6,7-tetrahydro-1H-indazoles |

| Thiolates (R-S⁻) | 3-Thioether-4,5,6,7-tetrahydro-1H-indazoles |

| Cyanide (CN⁻) | 3-Cyano-4,5,6,7-tetrahydro-1H-indazoles |

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is facilitated by the electron-withdrawing nature of the pyrazole ring, which can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.org

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse array of functionalized tetrahydroindazole (B12648868) derivatives. Common nucleophiles include amines, alkoxides, and thiolates, affording 3-amino, 3-alkoxy, and 3-thioether substituted products, respectively. The reaction conditions for these substitutions typically involve the use of a base to deprotonate the nucleophile and may require elevated temperatures to overcome the activation energy of the reaction.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | Primary or Secondary Amine (e.g., Morpholine) | 3-Amino-4,5,6,7-tetrahydro-1H-indazole | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Dioxane), Heat |

| Alcohol | Sodium Alkoxide (e.g., Sodium Methoxide) | 3-Alkoxy-4,5,6,7-tetrahydro-1H-indazole | Anhydrous Alcohol, Heat |

| Thiol | Sodium Thiolate (e.g., Sodium Thiophenoxide) | 3-Thioether-4,5,6,7-tetrahydro-1H-indazole | Base (e.g., NaH), Solvent (e.g., THF, DMF) |

Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to functionalize the 3-position of the indazole core. nih.govrsc.orgmdpi.com These reactions typically involve an aryl or vinyl halide or triflate and a suitable organometallic coupling partner. For this compound, the chloro substituent can participate in various cross-coupling reactions, although it is generally less reactive than the corresponding bromo or iodo derivatives. researchgate.net To achieve efficient coupling with chloro-substrates, the use of specialized palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands is often necessary. organic-chemistry.orgtcichemicals.com

Suzuki-Miyaura Coupling: This reaction pairs the chloroindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the introduction of aryl and heteroaryl substituents. nih.govrsc.org

Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, this methodology is crucial for the synthesis of various amine-containing indazole derivatives. It involves the palladium-catalyzed coupling of an amine with the chloroindazole. organic-chemistry.orgwikipedia.orgresearchgate.netyoutube.com

Table 2: Overview of Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / SPhos | 3-Aryl/Heteroaryl-4,5,6,7-tetrahydro-1H-indazole |

| Stille | Organostannane | Pd(PPh₃)₄ | 3-Alkyl/Aryl-4,5,6,7-tetrahydro-1H-indazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 3-Alkynyl-4,5,6,7-tetrahydro-1H-indazole |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | 3-Alkenyl-4,5,6,7-tetrahydro-1H-indazole |

Reduction and Oxidation Reactions of the Ring System

Hydrogenation of Unsaturated Bonds

The 4,5,6,7-tetrahydro-1H-indazole system contains a partially saturated carbocyclic ring and an aromatic pyrazole ring. The double bond within the pyrazole ring can be susceptible to hydrogenation under certain conditions, leading to the corresponding pyrazoline or pyrazolidine (B1218672) derivatives. researchgate.net Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method for the reduction of such heterocyclic systems. google.com The reaction typically requires a source of hydrogen gas and is carried out in a suitable solvent. The specific reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, will influence the extent of reduction and the stereochemical outcome. It has been noted that the pyrazole ring can be hydrogenated to a pyrazoline and further to a pyrazolidine. researchgate.net

Oxidation to N-Oxides and Other Functional Groups

The nitrogen atoms of the pyrazole ring in this compound can be oxidized to form N-oxides. researchgate.netresearchgate.netuchile.clresearchgate.net This transformation introduces a new functional group that can significantly alter the electronic properties and reactivity of the indazole system. The N-oxide functionality can act as a directing group for further functionalization or can be removed to regenerate the parent indazole. arkat-usa.orgmdpi.com Common oxidizing agents for the formation of heteroaromatic N-oxides include hydrogen peroxide, peroxy acids (such as m-CPBA), and other specialized reagents. mdpi.comthieme-connect.de The regioselectivity of the N-oxidation (i.e., whether the N1 or N2 oxide is formed) can be influenced by the substituents on the indazole ring and the reaction conditions. researchgate.net

Cycloaddition Reactions Involving the Indazole Moiety

The pyrazole ring of the 4,5,6,7-tetrahydro-1H-indazole system can potentially participate in cycloaddition reactions, although its aromatic character generally makes it less reactive as a diene or a dienophile compared to non-aromatic systems. However, under appropriate conditions or with suitable activation, cycloaddition reactions can occur.

The diene portion of the partially saturated carbocyclic ring could theoretically participate in Diels-Alder [4+2] cycloaddition reactions. researchgate.netnih.govrsc.orglibretexts.orgyoutube.comuh.edu In such a reaction, the tetrahydroindazole would act as the diene, reacting with a dienophile to form a new six-membered ring. The feasibility and stereochemical outcome of such reactions would depend on the electronic nature of the dienophile and the steric environment of the tetrahydroindazole.

Furthermore, the pyrazole ring itself can be involved in 1,3-dipolar cycloaddition reactions, where it acts as a 1,3-dipole. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. nih.gov

Structural Elucidation and Advanced Characterization Techniques for 3 Chloro 4,5,6,7 Tetrahydro 1h Indazole Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of indazole derivatives. Methods such as NMR, IR, and mass spectrometry offer complementary information to confirm the identity and purity of synthesized compounds. ontosight.aiontosight.ai

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of 3-Chloro-4,5,6,7-tetrahydro-1H-indazole derivatives.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the 4,5,6,7-tetrahydro-1H-indazole core, the aliphatic protons on the saturated six-membered ring typically appear as multiplets in the upfield region of the spectrum. The chemical shifts and splitting patterns of these protons are influenced by their spatial arrangement and the presence of substituents. For instance, in curcumin (B1669340) tetrahydro-indazole analogs, the protons on the two aromatic rings and the ethenyl chain appear in the 6-7 ppm range. japsonline.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. In derivatives of 4,5,6,7-tetrahydro-1H-indazole, the aliphatic carbons (C4, C5, C6, C7) are observed at the higher field end of the spectrum, while the carbons of the pyrazole (B372694) ring (C3, C3a, C7a) and any aromatic substituents appear at lower fields. Theoretical calculations, such as the gauge-invariant atomic orbital (GIAO) method, can be employed to calculate atomic shielding tensors and aid in the assignment of NMR spectral peaks. rsc.orgsemanticscholar.org The chemical shifts are sensitive to the electronic effects of substituents; for example, nitration can cause significant shifts in the carbon signals of the six-membered ring. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Tetrahydro-Indazole Derivatives

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aliphatic (C4-C7) | 1.5 - 3.0 | Multiplets (m) | Exact shifts and splitting depend on substitution and conformation. |

| Aromatic/Vinylic | 6.0 - 8.5 | Varies | Present in substituted derivatives. japsonline.com |

| N-H (Indazole) | 10.0 - 13.0 | Broad Singlet (br s) | Often broad and may exchange with D₂O. |

| OCH₃ | ~3.8 | Singlet (s) | Common in derivatives with methoxy (B1213986) substituents. japsonline.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, IR spectra provide key diagnostic peaks. ontosight.ai

The N-H stretching vibration of the indazole ring is typically observed as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane (B81311) ring appear just below 3000 cm⁻¹. Other characteristic absorptions include the C=N stretching of the azole ring around 1620-1650 cm⁻¹ and C=C stretching from any aromatic substituents in the 1450-1600 cm⁻¹ range. japsonline.com The presence of a C-Cl bond would be expected to show an absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Tetrahydro-Indazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indazole) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=N Stretch (Azole Ring) | 1620 - 1650 | Medium |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Variable |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. rsc.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of substituents and cleavage of the saturated ring. For the parent 4,5,6,7-tetrahydro-1H-indazole (MW: 122.17), the mass spectrum shows prominent peaks at m/z 122, 121, 95, and 94. nih.gov

Table 3: Major Mass Spectrometry Peaks for the Parent Compound 4,5,6,7-tetrahydro-1H-indazole

| m/z | Relative Intensity | Ion |

| 122 | 514 | [M]⁺ |

| 121 | 170 | [M-H]⁺ |

| 95 | 155 | [M-C₂H₃]⁺ |

| 94 | 999 | [M-C₂H₄]⁺ |

| 39 | 122 | [C₃H₃]⁺ |

Data sourced from PubChem for the parent compound, 4,5,6,7-tetrahydro-1H-indazole. nih.gov

X-ray Crystallographic Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. This technique is invaluable for establishing absolute stereochemistry and understanding packing arrangements in the crystal lattice. researchgate.net

Single crystal X-ray diffraction analysis of suitable crystals of this compound derivatives yields precise atomic coordinates. For example, the crystal structure of a related derivative, (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, revealed that the non-aromatic six-membered ring adopts a distorted envelope conformation. nih.gov In such structures, the analysis determines key geometric parameters, such as the dihedral angles between the various rings. In the aforementioned derivative, the heterocyclic indazole ring forms dihedral angles of 37.9 (1)° and 64.3 (1)° with the phenyl and chlorobenzene (B131634) rings, respectively. nih.gov This type of detailed structural information is crucial for understanding structure-activity relationships.

Table 4: Example Crystallographic Data for a Tetrahydro-Indazole Derivative

| Parameter | Value |

| Compound | (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one |

| Chemical Formula | C₂₀H₁₅ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.012 (1) |

| b (Å) | 16.494 (2) |

| c (Å) | 5.9827 (7) |

| β (°) | 93.464 (2) |

| Volume (ų) | 1084.2 (2) |

Data adapted from analysis of a related indazol-4-one derivative. nih.govresearchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the d_norm map indicate contacts shorter than the sum of van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov

For indazole derivatives, this analysis provides quantitative insight into the crystal packing. In the structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, Hirshfeld analysis showed that H···H contacts accounted for the largest contribution to the total surface (36.8%), followed by C···H/H···C contacts (26.5%) and Cl···H/H···Cl contacts (12.9%). nih.gov These interactions, along with weak C—H···O hydrogen bonds, play a significant role in stabilizing the three-dimensional crystal architecture. nih.gov Similar analyses on other indazole derivatives have also highlighted the importance of H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions in their crystal packing. iucr.orgscilit.com

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Example Tetrahydro-Indazole Derivative

| Contact Type | Contribution (%) |

| H···H | 36.8% |

| C···H / H···C | 26.5% |

| Cl···H / H···Cl | 12.9% |

| O···H / H···O | Not specified, but C-H···O interactions noted |

| Other | 23.8% |

Data from the analysis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. nih.gov

Conformational Analysis of the Tetrahydro Ring System

The six-membered, non-aromatic ring of the 4,5,6,7-tetrahydro-1H-indazole core is not planar. Its flexibility allows it to adopt several conformations to minimize steric and torsional strain. The conformational landscape of this carbocyclic ring is analogous to that of cyclohexene (B86901), as the fusion with the pyrazole ring introduces a double bond character at the C3a-C7a junction, restricting free rotation and puckering. The primary conformations considered for this system are the half-chair, the sofa (or envelope), and the twist-boat.

The half-chair conformation is characterized by four of the six carbon atoms residing in a plane, with the remaining two atoms positioned on opposite sides of this plane. This conformation generally represents a stable energy minimum for cyclohexene and related systems.

In the sofa conformation, five of the carbon atoms are coplanar, while the sixth atom is puckered out of the plane, resembling a sofa. This conformation is often an energy minimum or a transition state between other conformations. For some substituted tetrahydroindazole (B12648868) derivatives, X-ray diffraction studies have revealed that the partially saturated ring adopts a sofa conformation.

The twist-boat conformation is another possible, though often less stable, arrangement that helps to alleviate the steric strain found in the classic boat conformation.

The specific conformation adopted by this compound, and the energetic barrier between these forms, would be influenced by the steric and electronic properties of the chlorine substituent at the 3-position of the indazole ring. However, detailed experimental or computational studies specifically on the conformational preferences of this particular derivative are not widely available. Advanced techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution X-ray crystallography would be required for a definitive structural assignment. Theoretical calculations using methods like Density Functional Theory (DFT) could further complement experimental findings by mapping the potential energy surface and determining the relative stabilities of the possible conformers.

| Conformation | Key Structural Feature | Relative Stability |

|---|---|---|

| Half-Chair | Four coplanar carbon atoms; two atoms on opposite sides of the plane. | Often a low-energy conformer. |

| Sofa (Envelope) | Five coplanar carbon atoms; one atom out of the plane. | Experimentally observed in some tetrahydroindazole derivatives. |

| Twist-Boat | A twisted, non-planar conformation that avoids the high energy of a true boat form. | Generally higher in energy than half-chair or sofa conformations. |

Tautomeric Investigations of Indazole Ring System (1H- and 2H-indazole forms)

The indazole ring system inherently exhibits annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. In the case of this compound, the equilibrium exists between the 1H-tautomer, where the proton is on the N1 nitrogen, and the 2H-tautomer, where the proton resides on the N2 nitrogen.

Generally, for unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This preference is attributed to the benzenoid character of the fused ring in the 1H form, as opposed to the less stable ortho-quinonoid structure of the 2H form. However, the relative stability of these tautomers can be significantly influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature.

While direct experimental studies on the tautomeric equilibrium of this compound are scarce, valuable insights can be drawn from computational studies on closely related tetrahydroindazole derivatives, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones. researchgate.net These theoretical investigations, often employing ab initio and Density Functional Theory (DFT) methods, calculate the relative energies of the different tautomers to predict the predominant form.

For instance, computational studies on various substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that while the 1H tautomer is often more stable, the energy difference between the 1H and 2H forms can be small, and in some cases, substitution can even reverse the order of stability. researchgate.net For example, calculations at the B3LYP/6-31G** level for 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one show the 2H tautomer to be slightly more stable than the 1H tautomer. researchgate.net

The primary techniques for investigating tautomerism in these systems are NMR spectroscopy and computational chemistry. 1H and 15N NMR are particularly powerful, as the chemical shifts of the ring protons and nitrogens are highly sensitive to the position of the tautomeric proton. In solution, if the rate of interconversion is slow on the NMR timescale, distinct signals for both tautomers can be observed, allowing for their quantification.

| Compound | Substituents | ΔE (1H vs 2H) at B3LYP/6-31G** Level | Most Stable Tautomer (Predicted) |

|---|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | None | -3.8 | 1H |

| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 6,6-di-CH₃ | -3.3 | 1H |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 3-CH₃ | +1.7 | 2H |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 3,6,6-tri-CH₃ | +1.9 | 2H |

Note: A negative ΔE indicates the 1H tautomer is more stable, while a positive value indicates the 2H tautomer is more stable.

For this compound, the electron-withdrawing nature of the chlorine atom at the C3 position would likely influence the electron density at both N1 and N2, thereby affecting the tautomeric equilibrium. A definitive determination of the predominant tautomer would necessitate specific spectroscopic and computational analysis of this compound.

Computational Chemistry Investigations of 3 Chloro 4,5,6,7 Tetrahydro 1h Indazole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost.

DFT calculations are widely used to analyze the electronic characteristics of indazole derivatives. This analysis typically involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For instance, in a study of novel 3-carboxamide indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to determine their physicochemical properties. nih.gov The HOMO and LUMO distributions were found to span almost the entire molecule, and the energy gap was used to assess chemical hardness and reactivity. nih.gov

Another aspect of electronic structure analysis is the charge distribution, often studied using Natural Bond Orbital (NBO) analysis. NBO calculations provide information on charge localization on different atoms, which is essential for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack. beilstein-journals.orgrsc.org For example, NBO analyses of methyl 5-bromo-1H-indazole-3-carboxylate helped elucidate its reaction mechanisms by calculating partial charges and Fukui indices at the N1 and N2 positions. beilstein-journals.org

Table 1: Illustrative FMO Energy Data for Indazole Derivatives from DFT Studies This table presents example data from related compounds to illustrate the typical outputs of such an analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide (8a) | -9.531 | -1.741 | 7.790 | nih.gov |

| 1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide (8c) | -9.255 | -1.524 | 7.731 | nih.gov |

| 1-Butyl-N-(2-methoxyphenyl)-1H-indazole-3-carboxamide (8q) | -6.012 | -1.601 | 4.411 | nih.gov |

Indazole and its derivatives, including tetrahydroindazoles, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This is known as annular tautomerism, resulting in the 1H-indazole and 2H-indazole forms. The 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgresearchgate.net

Computational studies are crucial for determining the relative stabilities of these tautomers. By calculating the total electronic energy of each optimized tautomeric structure, the most stable form can be identified. Studies on a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives used various computational levels, from semiempirical AM1 to DFT (B3LYP/6-31G**), to establish the most stable tautomers. nih.govnih.govresearchgate.net The calculations consistently showed that the OH-tautomer, where the heterocyclic ring loses aromaticity, is highly unfavorable. nih.gov For most derivatives, the 1H-tautomer was found to be more stable than the 2H-tautomer, which was in agreement with experimental data. nih.govnih.gov

Table 2: Calculated Relative Energies of Tautomers for 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives (B3LYP/6-31G Level)** Data adapted from a study on related tetrahydroindazoles to exemplify the method.

| Compound | Relative Energy of 1H Tautomer (kJ/mol) | Relative Energy of 2H Tautomer (kJ/mol) | Relative Energy of OH Tautomer (kJ/mol) | Reference |

|---|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | 0.0 | 0.93 | 121.97 | researchgate.net |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 0.0 | 0.65 | 121.22 | researchgate.net |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 3.81 | 0.0 | 125.25 | researchgate.net |

DFT is also a valuable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate activation energies, thereby predicting the most probable reaction pathway.

For example, a theoretical study on the addition of NH-indazoles to formaldehyde (B43269) used DFT calculations at the B3LYP/6-311++G(d,p) level to understand the mechanism of N1-CH2OH derivative formation. nih.govresearchgate.netsemanticscholar.org The calculations provided a sound basis for the experimental observations and helped to rationalize why certain isomers were formed preferentially. nih.gov

In another study, DFT was used to explore the mechanisms of regioselective N1- and N2-alkylation of an indazole derivative. beilstein-journals.org The calculations revealed that a chelation mechanism involving a cesium catalyst leads to the N1-substituted product, while other non-covalent interactions are responsible for the formation of the N2-product. beilstein-journals.org Such studies are critical for predicting and controlling the outcomes of chemical reactions involving the indazole scaffold.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like 3-Chloro-4,5,6,7-tetrahydro-1H-indazole, MD simulations are particularly useful for understanding its conformational flexibility and its behavior in a biological environment, such as when bound to a protein.

An MD simulation calculates the trajectory of a system by solving Newton's equations of motion for each atom. This allows for the observation of how the molecule and its surroundings (e.g., a protein and water molecules) behave over a specific period, typically nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone or a ligand's position from its initial state. A stable RMSD value over time indicates that the system has reached equilibrium and the ligand is stably bound. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or parts of the ligand. It helps identify flexible regions of the protein or the ligand within the binding pocket. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which is crucial for binding stability. nih.gov

For example, MD simulations were used to study the stability of hybrid chalcone–thiazole derivatives bound to the DNA gyrase B enzyme. nih.gov The analysis of RMSD, RMSF, and hydrogen bonds confirmed the stable binding of the lead compound within the enzyme's active site. nih.gov A similar approach could be applied to this compound to assess its stability in a target protein.

Molecular Docking Studies focused on Chemical Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction.

The process involves placing the ligand in various positions and conformations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The resulting binding energy or score helps to rank different compounds or binding modes.

Docking studies on various indazole derivatives have successfully predicted their interactions with numerous biological targets. For instance, novel 3-carboxamide indazoles were docked into the active site of a renal cancer-related protein (PDB: 6FEW), identifying derivatives with the highest binding energies. nih.gov Similarly, substituted 4,5,6,7-tetrahydro-1H-indazole derivatives were docked against the DNA gyrase enzyme (PDB: 1KZN) to rationalize their antibacterial activity, revealing key bonding interactions. jmchemsci.com Another study docked azaindazole derivatives into the MDM2 receptor and Pheripheral Benzodiazepine Receptor (PBR), identifying crucial interactions with active site amino acids like GLN72 and HIS73. jocpr.com These studies typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex.

Table 3: Example Binding Energies from Docking Studies of Indazole Derivatives This table provides illustrative data from studies on related compounds to show typical docking results.

| Compound/Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Derivative 8v (a 3-carboxamide indazole) | Renal cancer receptor (6FEW) | -10.12 | Not specified | researchgate.net |

| Derivative 8w (a 3-carboxamide indazole) | Renal cancer receptor (6FEW) | -10.08 | Not specified | researchgate.net |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 receptor | -359.20 | GLN72, HIS73 | jocpr.com |

| Compound 5D (a tetrahydro-1H-indazole derivative) | DNA gyrase (1KZN) | -8.9 | Not specified | jmchemsci.com |

Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) Analysis

Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) is a popular method for calculating the binding free energy of a ligand to a protein. It is often used as a post-processing step after molecular docking or MD simulations to provide a more accurate estimation of binding affinity than standard docking scores.

The MM-GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (TΔS). The solvation energy is typically composed of a polar component, calculated using the Generalized Born (GB) model, and a non-polar component, estimated from the solvent-accessible surface area (SASA).

In a study aimed at identifying DNA gyrase B inhibitors, MM-GBSA analysis was used to confirm the results of molecular docking. nih.gov The calculated binding free energies from MM-GBSA provided further evidence for the stability and affinity of the designed lead compound, corroborating the initial docking predictions. nih.gov This method could be applied to the complex of this compound and a target protein to refine binding affinity predictions and better understand the energetic contributions to binding.

Derivatization Strategies and Structure Reactivity Relationships in 3 Chloro 4,5,6,7 Tetrahydro 1h Indazole Research

Systematic Modification of the Indazole Nucleus

The indazole core of 3-Chloro-4,5,6,7-tetrahydro-1H-indazole offers multiple sites for systematic modification, allowing for a nuanced exploration of structure-reactivity relationships. These modifications primarily occur at the C3, N1, and N2 positions, as well as on the carbocyclic portion of the fused ring system.

Substituent Effects at the C3 Position

The chlorine atom at the C3 position of this compound serves as a versatile handle for introducing a variety of substituents, significantly influencing the electronic properties and reactivity of the entire molecule. While specific studies on the 3-chloro-tetrahydro-indazole are limited, extensive research on the broader indazole class provides valuable insights into the expected substituent effects.

The nature of the substituent at the C3 position plays a pivotal role in directing the regioselectivity of further reactions, particularly N-alkylation. Both steric and electronic factors are at play. For instance, in the N-alkylation of various C3-substituted indazoles, bulky groups such as tert-butyl have been observed to strongly favor the formation of the N1-alkylated isomer. nih.govd-nb.infonih.govresearchgate.net This preference is attributed to the steric hindrance posed by the C3-substituent, which impedes the approach of the alkylating agent to the adjacent N2-position.

Electron-withdrawing groups at the C3 position, such as carboxymethyl or carboxamide, also tend to direct alkylation to the N1 position. nih.govd-nb.infonih.govresearchgate.net This electronic effect can be rationalized by the delocalization of the negative charge in the indazolide anion, which is formed under basic conditions prior to alkylation. Electron-withdrawing groups at C3 can stabilize the N1-anion to a greater extent than the N2-anion, thereby favoring the formation of the N1-alkylated product.

Conversely, certain substituents can promote N2-alkylation, although this is less common for C3-substituted indazoles. The interplay between steric and electronic effects is complex and can be influenced by the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govd-nb.infonih.govresearchgate.net

A general trend observed in the N-alkylation of C3-substituted indazoles is that the formation of the N1 isomer is often thermodynamically favored, while the N2 isomer can sometimes be obtained under kinetic control. nih.gov

Functionalization at N1 and N2 Positions

The nitrogen atoms at the N1 and N2 positions of the indazole ring are primary sites for functionalization, most commonly through alkylation and acylation reactions. The regioselectivity of these reactions is a subject of considerable interest in the synthesis of indazole derivatives.

As with C3 substitution, the regioselectivity of N-alkylation is governed by a combination of steric and electronic factors of substituents on the indazole ring, as well as the nature of the alkylating agent and reaction conditions. nih.govd-nb.infonih.govresearchgate.net For many indazole systems, direct alkylation often leads to a mixture of N1 and N2 isomers, necessitating careful optimization of reaction conditions to achieve selectivity. beilstein-journals.org

Studies on a range of substituted indazoles have shown that the use of sodium hydride in tetrahydrofuran (B95107) (THF) can be a highly effective system for achieving N1-selective alkylation. nih.govd-nb.infonih.govresearchgate.net This selectivity is particularly pronounced with indazoles bearing electron-withdrawing or sterically demanding groups at the C3 position. nih.govd-nb.infonih.govresearchgate.net

The choice of alkylating agent also impacts the N1/N2 ratio. Primary alkyl halides and secondary alkyl tosylates have been successfully employed in regioselective N1-alkylation reactions. nih.govd-nb.infonih.govresearchgate.net In contrast, certain reaction conditions can favor the formation of the N2-isomer. For example, substituents at the C7 position of the indazole ring have been shown to direct alkylation to the N2 position. nih.govd-nb.infonih.govresearchgate.net

The table below summarizes the observed regioselectivity in the N-alkylation of various substituted indazoles, providing a predictive framework for the behavior of this compound.

| C3-Substituent | C7-Substituent | N1/N2 Regioselectivity | Reference |

| -COOCH3 | H | >99% N1 | nih.govd-nb.infonih.govresearchgate.net |

| -C(CH3)3 | H | >99% N1 | nih.govd-nb.infonih.govresearchgate.net |

| -COCH3 | H | >99% N1 | nih.govd-nb.infonih.govresearchgate.net |

| -CONH2 | H | >99% N1 | nih.govd-nb.infonih.govresearchgate.net |

| H | -NO2 | >96% N2 | nih.govd-nb.infonih.govresearchgate.net |

| H | -CO2Me | >96% N2 | nih.govd-nb.infonih.govresearchgate.net |

This table is interactive and can be sorted by column.

Modifications on the Fused Benzene (B151609) Ring (C4–C7)

While the primary focus of derivatization is often on the pyrazole (B372694) portion of the indazole ring, modifications to the fused carbocyclic ring (positions C4 to C7) also play a crucial role in modulating the properties of the molecule. The introduction of substituents at these positions can influence the electronic environment of the entire indazole system and, consequently, its reactivity.

The synthesis of indazoles with substituents on the benzene ring is typically achieved by starting with appropriately substituted precursors. For instance, the synthesis of 7-substituted indazoles can be accomplished through cyclization of appropriately substituted anilines. researchgate.net

Substituents on the benzene ring have a demonstrable effect on the regioselectivity of N-alkylation. As noted previously, electron-withdrawing groups at the C7 position, such as nitro or carboxylate esters, have been shown to strongly direct alkylation to the N2 position. nih.govd-nb.infonih.govresearchgate.net This directing effect is thought to arise from a combination of electronic and steric factors.

Chemical Transformations of the Tetrahydrocyclohexane Ring

Introduction of Additional Functionalities

The introduction of new functional groups onto the saturated carbocyclic ring is a key strategy for expanding the chemical diversity of tetrahydroindazole (B12648868) derivatives. Common transformations include oxidation to introduce keto functionalities and subsequent derivatization to introduce amino and other groups.

For example, 1,5,6,7-tetrahydro-4H-indazol-4-ones are a well-studied class of compounds that feature a ketone group on the tetrahydrocyclohexane ring. researchgate.net These can be synthesized through the condensation of 1,3-cyclohexanediones with hydrazine (B178648) derivatives. The ketone at the C4 position can then serve as a handle for further functionalization, such as reductive amination to introduce amino groups.

Similarly, the synthesis of 5-amino-4,5,6,7-tetrahydro-1H-indazole derivatives has been reported, often starting from precursors that already contain a nitrogen functionality on the cyclohexane (B81311) ring. nih.gov The introduction of these polar functional groups can significantly impact the physicochemical properties of the molecule.

While the direct functionalization of the unsubstituted tetrahydrocyclohexane ring of this compound is not extensively documented, established methods for the functionalization of cyclohexene (B86901) and cyclohexane rings can be expected to be applicable. These could include allylic oxidation, epoxidation followed by ring-opening, and various C-H activation strategies. The aromatization of the tetrahydroindazole ring to the corresponding indazole is also a potential transformation, which can be achieved using various oxidizing agents.

Ring Constriction or Expansion Studies

The modification of the size of the fused carbocyclic ring through ring constriction or expansion represents a more advanced derivatization strategy. Such transformations can lead to novel scaffolds with significantly altered conformational properties.

Ring Contraction: Ring contraction of a six-membered ring to a five-membered ring can be achieved through various synthetic methodologies, such as the Favorskii rearrangement of α-haloketones or the Wolff rearrangement of α-diazoketones. wikipedia.orgetsu.edu In the context of this compound, this would involve the initial introduction of a suitable functional group on the tetrahydrocyclohexane ring, such as a ketone, which could then be subjected to ring contraction conditions to yield a cyclopentane-fused pyrazole derivative. The synthesis of such cyclopentane-fused pyrazoles has been reported through other synthetic routes, indicating the viability of this structural motif. rsc.orgresearchgate.netkau.edu.sa

Ring Expansion: Conversely, ring expansion reactions can be employed to convert the six-membered tetrahydrocyclohexane ring into a seven-membered ring, leading to cycloheptane-fused pyrazole derivatives. researchgate.net Methodologies for ring expansion include the Tiffeneau-Demjanov rearrangement and various radical-mediated processes. wikipedia.orgresearchgate.net The synthesis of cycloheptane-fused pyrazoles has been achieved, demonstrating the accessibility of these expanded ring systems. researchgate.net

Influence of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are profoundly influenced by structural modifications at several key positions: the N1 and N2 atoms of the pyrazole ring, the chloro group at the C3 position, and the saturated carbocyclic ring. Understanding these influences is crucial for designing synthetic routes to novel derivatives with desired properties.

The reactivity of the indazole core is largely dictated by the electronic nature of its substituents. In the broader context of indazole chemistry, electron-donating groups tend to increase the electron density of the heterocyclic ring, enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. researchgate.net While specific studies on the tetrahydroindazole core are less common, these general principles are expected to hold true.

The regioselectivity of N-alkylation, a common derivatization strategy for indazoles, is a prime example of how structural features and reaction conditions govern the outcome of a reaction. The indazole anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position, often leading to a mixture of regioisomers. The ratio of these isomers is sensitive to steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.orgd-nb.info For instance, studies on substituted indazoles have shown that bulky substituents at the C7 position can sterically hinder attack at the N1 position, favoring N2-alkylation. beilstein-journals.org Conversely, certain substituents at the C3 position have been shown to direct alkylation towards the N1 position. d-nb.info

The presence of the 3-chloro substituent in this compound introduces an additional layer of complexity and opportunity. The chlorine atom is a moderately electron-withdrawing group and can be displaced by various nucleophiles. Furthermore, it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl groups at the C3 position. nih.govmdpi.com The efficiency and success of these coupling reactions can be influenced by modifications elsewhere in the molecule, such as the presence of protecting groups on the indazole nitrogen. mdpi.com

Systematic studies on the derivatization of this compound are essential to fully map its structure-reactivity landscape. The following table summarizes hypothetical derivatization reactions and the expected influence of structural modifications on reactivity and selectivity, based on established principles of indazole chemistry.

| Reaction Type | Reagent/Catalyst | Position of Modification | Expected Influence on Reactivity and Selectivity |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N1/N2 | The ratio of N1 to N2 alkylation is influenced by the steric bulk of the alkyl halide and the position of other substituents on the tetrahydro ring. Electron-donating groups on the carbocycle may enhance the overall nucleophilicity of the indazole anion. |

| N-Acylation | Acyl chloride, Base | N1/N2 | Typically, N1-acylation is thermodynamically favored. beilstein-journals.org The reactivity can be modulated by the electronic nature of the acyl chloride. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., Amines, Alkoxides) | C3 | The electron-withdrawing nature of the pyrazole ring facilitates the displacement of the chloro group. Substituents on the tetrahydro ring that increase the electron density of the system may decrease the rate of substitution. |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Palladium catalyst, Base | C3 | This reaction allows for the formation of a C-C bond at the C3 position. The efficiency can be sensitive to the choice of catalyst, base, and solvent, as well as the electronic properties of the arylboronic acid. N-protection of the indazole may be required for optimal results. mdpi.com |

It is important to note that while these predictions are based on well-established chemical principles, the specific outcomes for this compound would require dedicated experimental investigation to be definitively determined. The interplay between the electronic effects of the chloro and pyrazole moieties and the conformational flexibility of the tetrahydro ring likely leads to unique reactivity profiles that merit further exploration.

Coordination Chemistry of 4,5,6,7 Tetrahydro 1h Indazole and Its Chlorinated Derivatives

Ligand Properties of the Indazole System with Transition Metals

The 4,5,6,7-tetrahydro-1H-indazole (H-Ind) system demonstrates versatile ligand properties in its interactions with transition metals. Its coordination behavior is significantly influenced by the specific metal ion and the anions present in the starting metal salts. This versatility allows it to form complexes with varied geometries. researchgate.net

A key characteristic of the H-Ind ligand is its ability to exist in different isomeric forms upon coordination. For instance, in complexes with copper(II) and cobalt(II), the ligand typically adopts the tetrahydro-1H-indazole isomeric form. However, when coordinated to silver(I), it has been observed to adopt the tetrahydro-2H-indazole form. researchgate.net This demonstrates the ligand's electronic flexibility and its capacity to adapt its binding mode depending on the electronic and steric requirements of the metal center.

In complexes with Cu(II) and Co(II), the tetrahydro-1H-indazole ligand coordinates to the metal center through the nitrogen atoms of the pyrazole (B372694) ring, acting as a monodentate ligand. researchgate.net This interaction leads to the formation of stable coordination compounds. The steric bulk of the tetrahydro- portion of the indazole ring can also play a role in the final geometry of the metal complex. researchgate.net For example, in certain copper(II) bromide complexes, the geometry is described as a distorted octahedron, with four nitrogen atoms from the indazole ligands forming a square plane around the copper ion. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4,5,6,7-tetrahydro-1H-indazole is typically achieved through direct reaction of the ligand with a suitable metal salt in an alcoholic solvent like ethanol. researchgate.net For example, complexes of copper(II), cobalt(II), and silver(I) have been successfully synthesized by mixing ethanolic solutions of the respective metal salts (e.g., copper(II) chloride, copper(II) bromide, cobalt(II) chloride, silver(I) nitrate) with the H-Ind ligand. researchgate.net The resulting complexes often precipitate from the solution and can be isolated and purified by crystallization.

Several distinct coordination compounds of 4,5,6,7-tetrahydro-1H-indazole have been synthesized and characterized, showcasing its diverse coordination behavior. researchgate.net

| Compound | Metal Ion | Geometry |

| trans-[CuCl₂(H-Ind)₄] | Cu(II) | Distorted Octahedral |

| trans-[CuBr₂(H-Ind)₄] | Cu(II) | Distorted Octahedral |

| trans-[Cu(CH₃COO)₂(H-Ind)₂] | Cu(II) | Not specified |

| trans-[CoCl₂(H-Ind)₄] | Co(II) | Not specified |

| [Ag(H-Ind)₂]NO₃ | Ag(I) | Not specified |

This table is based on data for the parent compound 4,5,6,7-tetrahydro-1H-indazole. researchgate.net

Role as Precursors for N-Heterocyclic Carbenes (NHCs) and Strong Donor Ligands for Transition Metal Complexes

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in transition metal chemistry, often serving as alternatives to traditional phosphine (B1218219) ligands. beilstein-journals.org They are known for forming very strong bonds with metal centers and acting as powerful σ-donors, which can enhance the stability and catalytic activity of the resulting metal complexes. beilstein-journals.org NHCs are typically prepared by the deprotonation of their corresponding azolium salt precursors, such as imidazolium (B1220033) or triazolium salts. beilstein-journals.org

While the direct use of 3-Chloro-4,5,6,7-tetrahydro-1H-indazole as an NHC precursor is not documented in the available literature, the general synthetic strategies for NHC precursors often involve the modification of N-heterocycles. The synthesis of NHC precursors is a field of active research, with various methods developed to create diverse ligand scaffolds. beilstein-journals.org For example, symmetrical imidazolium salts can be synthesized from glyoxal, primary amines, and a C1 building block like triethyl orthoformate. beilstein-journals.org The versatility in synthesizing NHC precursors allows for the fine-tuning of steric and electronic properties of the resulting carbene ligand, which in turn influences the properties of the transition metal complex.

3 Chloro 4,5,6,7 Tetrahydro 1h Indazole As a Synthetic Intermediate for Complex Chemical Structures

Building Block for Fused and Polycyclic Ring Systems

The reactivity of the C3-chloro substituent in 3-chloro-4,5,6,7-tetrahydro-1H-indazole allows for its strategic use in the formation of various fused heterocyclic systems. This is primarily achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile, leading to the annulation of a new ring onto the indazole core.

One notable application is in the synthesis of pyrazolo[3,4-b]pyridines , a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the reaction of this compound with a bifunctional nucleophile, such as an aminocrotononitrile or a related enamine. The amino group of the reactant displaces the chlorine atom, and a subsequent intramolecular cyclization and aromatization lead to the formation of the fused pyridine (B92270) ring.

Similarly, this chloro-indazole derivative serves as a precursor for pyrazolo[1,5-a]pyrimidines . In this case, the reaction with a suitable three-carbon building block containing two nucleophilic centers, such as a β-ketoester or a malononitrile (B47326) derivative, under basic conditions, facilitates the construction of the fused pyrimidine (B1678525) ring. The initial nucleophilic attack occurs at the C3 position, followed by an intramolecular condensation to yield the target bicyclic system.

The following table summarizes representative examples of fused ring systems synthesized from this compound:

| Fused Ring System | Reactant | General Reaction Conditions |

| Pyrazolo[3,4-b]pyridines | Aminocrotononitrile derivatives | Base-catalyzed condensation |

| Pyrazolo[1,5-a]pyrimidines | β-Ketoesters, Malononitrile | Base-catalyzed cyclocondensation |

| Pyrazolo[3,4-d]pyridazines | Hydrazine (B178648) derivatives | Nucleophilic substitution and cyclization |

These reactions highlight the utility of this compound as a scaffold for generating molecular diversity in fused heterocyclic chemistry. The specific substitution pattern on the reactant molecules allows for the introduction of various functional groups onto the final polycyclic structure, enabling the fine-tuning of its chemical and biological properties.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The chemical reactivity of this compound, or its readily accessible derivatives, makes it a suitable component for such transformations.